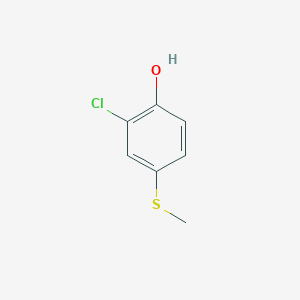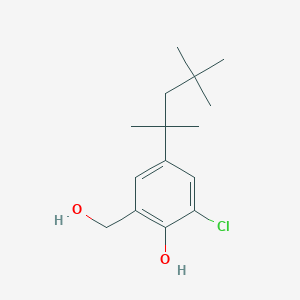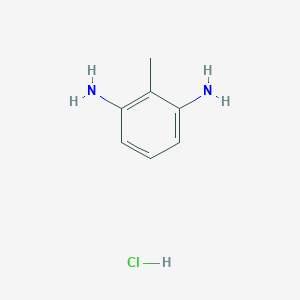
Toluene-2,6-diamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-2,6-diamine monohydrochloride, also known as TDA or 2,6-diaminotoluene, is a chemical compound used in various industries, including the production of polyurethane foams, coatings, and adhesives. TDA is a colorless to pale yellow crystalline solid with a melting point of 97-99°C. While TDA has many industrial applications, it is important to understand its properties and potential effects on human health.
Mecanismo De Acción
Toluene-2,6-diamine monohydrochloride can cause skin and respiratory irritation upon contact or inhalation. It is also a potential carcinogen, as it has been shown to cause tumors in laboratory animals. Toluene-2,6-diamine monohydrochloride is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations.
Efectos Bioquímicos Y Fisiológicos
Toluene-2,6-diamine monohydrochloride can cause skin sensitization, which can lead to allergic reactions upon subsequent exposure. It can also cause respiratory irritation, including coughing, wheezing, and shortness of breath. Ingestion of Toluene-2,6-diamine monohydrochloride can cause gastrointestinal irritation, including nausea, vomiting, and diarrhea. Long-term exposure to Toluene-2,6-diamine monohydrochloride can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Toluene-2,6-diamine monohydrochloride can be used as a building block for other chemicals, making it a useful compound for chemical synthesis. However, its potential toxicity and carcinogenicity make it a hazardous chemical to handle in the laboratory. Proper safety precautions, including the use of protective equipment and proper ventilation, must be taken when working with Toluene-2,6-diamine monohydrochloride.
Direcciones Futuras
Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and carcinogenicity. Researchers can investigate the potential use of Toluene-2,6-diamine monohydrochloride as a building block for other chemicals, as well as its potential use in drug development. Additionally, studies can be conducted to develop safer alternatives to Toluene-2,6-diamine monohydrochloride in the production of polyurethane foams, coatings, and adhesives.
In conclusion, Toluene-2,6-diamine monohydrochloride, or Toluene-2,6-diamine monohydrochloride, is a chemical compound with many industrial applications. While it has many advantages, it is important to understand its potential effects on human health and the environment. Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and to develop safer alternatives for its use in industry.
Métodos De Síntesis
Toluene-2,6-diamine monohydrochloride can be synthesized by reacting toluene with nitric acid to form nitrotoluene, which is then reduced to Toluene-2,6-diamine monohydrochloride using hydrogen gas and a catalyst. Another method involves the reaction of toluene with ammonia and hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Toluene-2,6-diamine monohydrochloride has been studied extensively for its use in the production of polyurethane foams, coatings, and adhesives. Researchers have investigated the effects of Toluene-2,6-diamine monohydrochloride on human health and the environment, as well as its potential use as a building block for other chemicals.
Propiedades
Número CAS |
15481-68-2 |
|---|---|
Nombre del producto |
Toluene-2,6-diamine monohydrochloride |
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
2-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,8-9H2,1H3;1H |
Clave InChI |
NHLSZDPFKPSBEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)N.Cl |
SMILES canónico |
CC1=C(C=CC=C1N)N.Cl |
Otros números CAS |
15481-68-2 |
Sinónimos |
toluene-2,6-diamine monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



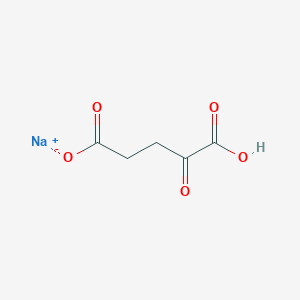
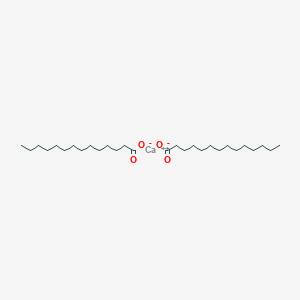

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
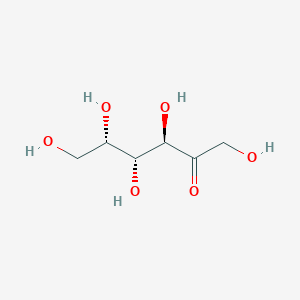
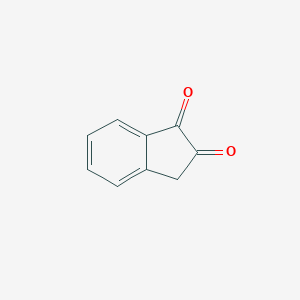
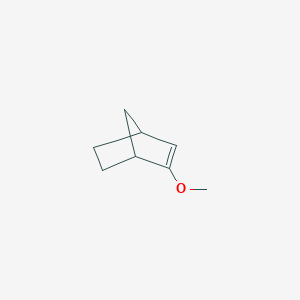
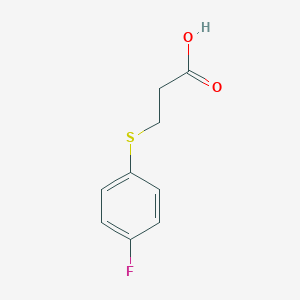

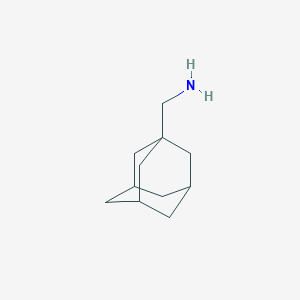
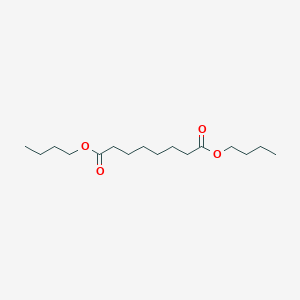
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
